2-(2,5-dimethoxyphenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Description
This purine-6-carboxamide derivative features a unique substitution pattern: a 2,5-dimethoxyphenyl group at position 2 and a 4-ethoxyphenyl group at position 9 of the purine core.
Properties
IUPAC Name |
2-(2,5-dimethoxyphenyl)-9-(4-ethoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O5/c1-4-32-13-7-5-12(6-8-13)27-21-18(25-22(27)29)17(19(23)28)24-20(26-21)15-11-14(30-2)9-10-16(15)31-3/h5-11H,4H2,1-3H3,(H2,23,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVVSKPTCRLKDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2,5-Dimethoxyphenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS Number: 898442-53-0) is a purine derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 435.4 g/mol. The structure features a purine core which is significant for its interactions within biological systems.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For example:
- Mechanism : The compound may inhibit cell proliferation in various cancer cell lines by inducing apoptosis and inhibiting angiogenesis.
- Case Study : A study demonstrated that derivatives of purine compounds showed significant cytotoxicity against human cancer cell lines, suggesting that this compound could similarly affect cancer cells through related pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of purine derivatives has been explored extensively:
- Study Findings : In vitro assays have shown that these compounds can inhibit pro-inflammatory cytokines and enzymes like COX (cyclooxygenase), which are crucial in inflammatory processes. This suggests a potential application in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of related purine derivatives have been noted:
- Mechanism : These compounds disrupt bacterial DNA synthesis and function, leading to bactericidal effects.
- Research Evidence : Various studies have reported the effectiveness of similar compounds against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic viability:
- Absorption : The compound is expected to have moderate oral bioavailability due to its lipophilic nature.
- Metabolism : Preliminary data suggest that it may be metabolized by liver enzymes, leading to active metabolites that contribute to its biological effects .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other known purine derivatives:
| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|
| Compound A | Moderate | High | Low |
| Compound B | High | Moderate | Moderate |
| 2-(2,5-Dimethoxyphenyl)-9-(4-ethoxyphenyl)-8-oxo | High | High | Moderate |
Scientific Research Applications
Anti-Cancer Activity
Recent studies have demonstrated that purine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Testing : The compound was evaluated against human breast cancer (MCF7) and lung cancer (A549) cell lines, showing promising results with IC50 values indicating effective inhibition of cell growth. Specific studies reported IC50 values as low as for A549 cells, suggesting strong anti-cancer potential .
Anti-Inflammatory Properties
The purine scaffold is known for its role in modulating inflammatory responses:
- Mechanism of Action : The compound may inhibit pathways involved in inflammation by targeting specific enzymes or receptors associated with inflammatory processes. Research indicates that similar compounds can effectively reduce pro-inflammatory cytokines in vitro, suggesting a potential application in treating inflammatory diseases .
Purinergic Signaling Modulation
Purinergic signaling plays a crucial role in various physiological processes:
- Pharmacological Target : The compound may serve as a pharmacological agent to modulate purinergic receptors, which are involved in immune responses and neurotransmission. This modulation can lead to therapeutic effects in conditions like autoimmune diseases and neurodegenerative disorders .
Case Studies and Research Findings
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The carboxamide group and electron-deficient positions on the purine ring facilitate nucleophilic substitution. Key reactions include:
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Hydrolysis | NaOH (1M), aqueous ethanol, 80°C, 4h | Cleavage of carboxamide to carboxylic acid | |
| Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C, 12h | Methylation at N7 of purine |
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Hydrolysis under basic conditions converts the carboxamide to a carboxylic acid derivative, enhancing solubility for biological assays.
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Alkylation at the N7 position increases steric bulk, potentially modulating receptor binding.
Electrophilic Aromatic Substitution
The dimethoxyphenyl and ethoxyphenyl groups undergo electrophilic substitution due to electron-donating methoxy/ethoxy substituents:
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2h | Nitro group introduced at para position | |
| Bromination | Br₂ in CHCl₃, FeCl₃ catalyst, 25°C, 1h | Bromine added to activated aromatic ring |
-
Nitration occurs preferentially on the 2,5-dimethoxyphenyl ring due to its higher electron density.
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Bromination modifies the aromatic system for further cross-coupling reactions.
Oxidation and Reduction
The purine ring and substituents participate in redox transformations:
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Oxidation | KMnO₄, H₂O, 70°C, 3h | Oxo group retained; side chain oxidation | |
| Reduction | NaBH₄, MeOH, 0°C, 30min | Selective reduction of carbonyl groups |
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Oxidation with KMnO₄ preserves the purine’s oxo group while oxidizing methoxy side chains.
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NaBH₄ selectively reduces reactive carbonyl intermediates without affecting the purine core.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
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Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid achieves 88% yield .
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Sonogashira reactions introduce alkynes for fluorescence tagging applications .
Cyclization and Rearrangements
Acid- or base-mediated processes generate fused heterocycles:
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Cyclodehydration | H₂SO₄ (conc.), 120°C, 6h | Forms triazolo-purine hybrids | |
| Boulton–Katritzky | DMF, 100°C, 24h | Rearrangement to iso-purine derivatives |
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Cyclodehydration under sulfuric acid produces tricyclic structures with enhanced rigidity.
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Boulton–Katritzky rearrangements alter ring topology, impacting bioactivity .
Functional Group Interconversion
The carboxamide group serves as a handle for derivatization:
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Acylation | Acetic anhydride, pyridine, 25°C, 2h | Acetylated carboxamide | |
| Phosphorylation | POCl₃, DMF, 60°C, 4h | Phosphate ester formation |
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Acylation enhances membrane permeability for in vivo studies.
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Phosphorylation mimics nucleotide analogs for kinase inhibition assays.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and analogs from the evidence:
Key Observations:
In contrast, the fluorophenyl group in CAS 900010-96-0 introduces electronegativity, which may improve binding specificity .
Solubility and Stability :
- Hydroxyl groups (CAS 1022155-73-2) improve aqueous solubility but may reduce metabolic stability due to susceptibility to phase II conjugation .
- Ethoxy groups in the target compound and CAS 869069-21-6 offer a balance between solubility and stability, as they are less polar than hydroxyl but more resistant to hydrolysis than esters .
Q & A
Q. What are the foundational synthetic routes for preparing 2-(2,5-dimethoxyphenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide?
- Methodological Answer : The compound can be synthesized via multi-step condensation and cyclization reactions. Key steps include:
- Step 1 : Reacting substituted phenyl precursors (e.g., 2,5-dimethoxyphenyl and 4-ethoxyphenyl derivatives) with purine scaffolds under controlled basic or acidic conditions.
- Step 2 : Purification via column chromatography or recrystallization to isolate intermediates.
- Characterization : Use elemental analysis, IR spectroscopy (to confirm carbonyl and amide groups), and UV-Vis spectroscopy (to monitor electronic transitions) .
- Validation : Cross-check purity using HPLC (e.g., C18 reverse-phase columns with acetonitrile/water gradients) and LCMS for molecular weight confirmation (e.g., m/z values) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to resolve aromatic protons, methoxy/ethoxy substituents, and amide linkages.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., m/z 658 [M+H]+ observed in analogous compounds) .
- HPLC Retention Time : Compare against reference standards (e.g., retention time ≈1.57 minutes under SMD-TFA05 conditions) .
- Elemental Analysis : Validate empirical formula (e.g., C, H, N percentages within ±0.3% of theoretical values) .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states:
- Step 1 : Simulate energy profiles for cyclization steps to identify optimal temperatures or catalysts.
- Step 2 : Use machine learning (ML) to analyze experimental datasets and recommend solvent systems (e.g., N,N-dimethylformamide for solubility) .
- Validation : Compare simulated outcomes with experimental yields (e.g., 96% yield achieved in iodination reactions under nitrogen atmosphere) .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
- Methodological Answer : Discrepancies may arise from tautomerism or byproducts. Mitigation strategies include:
Q. What experimental design principles apply to scaling up synthesis from lab to pilot scale?
- Methodological Answer : Key factors include:
- Reactor Design : Optimize mixing efficiency and heat transfer using computational fluid dynamics (CFD) .
- Process Control : Implement factorial design (e.g., varying temperature, solvent ratios) to identify critical parameters .
- Safety : Monitor exothermic reactions via calorimetry to prevent thermal runaway .
Q. How can mechanistic studies elucidate the compound’s reactivity under different conditions?
- Methodological Answer : Techniques include:
Q. What methodologies identify degradation products during stability testing?
- Methodological Answer : Conduct accelerated stability studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
